molecular formula C19H17N3OS B11356926 5-Methyl-1-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoline

5-Methyl-1-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11356926
M. Wt: 335.4 g/mol
InChI Key: PENVPOSIGQJQSJ-UHFFFAOYSA-N
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Description

5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the class of triazoloquinolinesIt has a molecular formula of C19H17N3OS and a molecular weight of 335.423 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the reaction of 5-methyl-1H-[1,2,4]triazolo[4,3-a]quinoline with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it can inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is unique due to its specific structural features, such as the phenoxyethyl group and the triazoloquinoline core. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

5-methyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C19H17N3OS/c1-14-13-18-20-21-19(22(18)17-10-6-5-9-16(14)17)24-12-11-23-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3

InChI Key

PENVPOSIGQJQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCOC4=CC=CC=C4

Origin of Product

United States

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